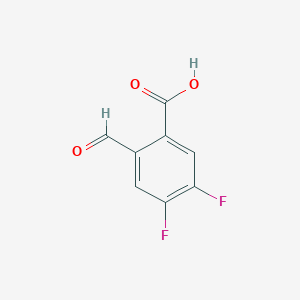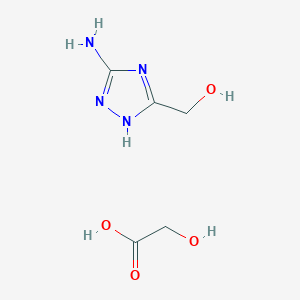
(2S)-3-azaniumyl-2-(4-chlorophenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-azaniumyl-2-(4-chlorophenyl)propanoate is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an azaniumyl group, a chlorophenyl group, and a propanoate moiety, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-azaniumyl-2-(4-chlorophenyl)propanoate can be achieved through several methods. One common approach involves the solid-phase synthesis method, which is often used for preparing peptide-spacer-lipid conjugates . This method provides various linkage groups, such as amide groups, for conjugating peptides, spacers, and lipids. The synthetic procedure can be simplified, automated, and the purification process is easier at each reaction step, reducing product losses to a minimum .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated systems to ensure consistency and efficiency. The solid-phase synthesis method mentioned earlier is particularly suitable for industrial production due to its scalability and ease of automation .
Análisis De Reacciones Químicas
Types of Reactions
(2S)-3-azaniumyl-2-(4-chlorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2S)-3-azaniumyl-2-(4-chlorophenyl)propanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of (2S)-3-azaniumyl-2-(4-chlorophenyl)propanoate involves its interaction with specific molecular targets and pathways. The azaniumyl group can participate in hydrogen bonding and electrostatic interactions, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Disodium (2S)-2-amino-3-(4-oxidophenyl)propanoate: This compound is a tyrosine derivative and shares structural similarities with (2S)-3-azaniumyl-2-(4-chlorophenyl)propanoate.
Other Amino Acid Derivatives: Compounds like L-tyrosine disodium salt and other amino acid derivatives have similar functional groups and properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in various types of chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial use.
Propiedades
IUPAC Name |
(2S)-3-azaniumyl-2-(4-chlorophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)8(5-11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFOMSKIIHPPCQ-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C[NH3+])C(=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C[NH3+])C(=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzo[1,3]dioxol-4-ylethanol](/img/structure/B8012730.png)







![2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidinium chloride](/img/structure/B8012801.png)


![(2S)-4-[(tert-butoxy)carbonyl]thiomorpholine-2-carboxylic acid](/img/structure/B8012833.png)

